6-Ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde
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Overview
Description
6-Ethylidenebicyclo[221]heptane-2-carbaldehyde is an organic compound with a unique bicyclic structure It is a derivative of norbornane, a saturated hydrocarbon with a bridged bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde typically involves the reaction of norbornane derivatives. One common method is the reduction of norcamphor, followed by further chemical modifications to introduce the ethylidene and carbaldehyde groups .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like aqueous silver nitrate (AgNO₃) can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Research into its potential as a precursor for pharmaceuticals.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde involves its reactivity due to the strained bicyclic structure.
Comparison with Similar Compounds
Similar Compounds
Norbornane: A saturated hydrocarbon with a similar bicyclic structure.
Norcamphor: A ketone derivative of norbornane.
Myrtenal: A bicyclic compound with a similar structure but different functional groups.
Uniqueness
6-Ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde is unique due to the presence of the ethylidene and carbaldehyde groups, which impart distinct chemical properties and reactivity compared to other similar bicyclic compounds.
Properties
CAS No. |
84398-00-5 |
---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
6-ethylidenebicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C10H14O/c1-2-8-3-7-4-9(6-11)10(8)5-7/h2,6-7,9-10H,3-5H2,1H3 |
InChI Key |
HPSCTBUQURHADW-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1CC2CC(C1C2)C=O |
Origin of Product |
United States |
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